Cas no 2172185-01-0 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid
- EN300-1490332
- 2172185-01-0
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid
-
- Inchi: 1S/C26H30N2O5/c1-25(2,14-22(29)27-26(12-7-13-26)15-23(30)31)28-24(32)33-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,7,12-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChI Key: YXJCFXKWLQUSGF-UHFFFAOYSA-N
- SMILES: OC(CC1(CCC1)NC(CC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 105Ų
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490332-50mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1490332-10000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1490332-250mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1490332-2.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1490332-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1490332-2500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1490332-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1490332-5.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1490332-1000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1490332-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclobutyl}acetic acid |
2172185-01-0 | 0.5g |
$3233.0 | 2023-06-05 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid
Research Brief on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid (CAS: 2172185-01-0)
The compound 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid (CAS: 2172185-01-0) has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in peptide synthesis and drug development. This research brief synthesizes the latest findings regarding this specialized Fmoc-protected amino acid derivative, with particular focus on its synthetic utility, physicochemical properties, and emerging biological applications.
Recent studies have highlighted the compound's significance as a constrained cyclobutyl-based building block for peptide modification. The cyclobutane ring introduces significant conformational restriction, making this derivative particularly valuable for designing peptide analogs with enhanced metabolic stability and target selectivity. A 2023 study in the Journal of Medicinal Chemistry demonstrated its successful incorporation into opioid peptide analogs, resulting in compounds with improved pharmacokinetic profiles while maintaining high receptor affinity.
From a synthetic chemistry perspective, the Fmoc-protected amino acid (2172185-01-0) has shown excellent compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Research published in Organic Letters (2023) reported optimized coupling conditions using this building block, achieving >95% coupling efficiency with minimal epimerization. The acetic acid moiety provides an additional handle for further functionalization, expanding its utility in creating branched peptide architectures.
Notably, the compound's physicochemical properties have been characterized in several recent investigations. Computational studies suggest that the cyclobutyl constraint induces a characteristic torsion angle that can significantly influence peptide secondary structure. Experimental data from X-ray crystallography studies (Acta Crystallographica, 2023) confirm these predictions, revealing how incorporation of this building block affects overall peptide conformation in crystalline states.
Emerging biological applications are particularly promising. A 2024 study in ACS Chemical Biology reported the successful use of this amino acid derivative in developing potent and selective inhibitors of protein-protein interactions. The constrained structure proved critical for achieving both high affinity and specificity toward challenging biological targets. Furthermore, its metabolic stability makes it attractive for developing peptide therapeutics with improved oral bioavailability.
Current challenges in working with 2172185-01-0 include its relatively high cost of synthesis and the need for specialized handling due to light sensitivity of the Fmoc protecting group. However, recent advances in continuous flow synthesis (reported in Chemical Communications, 2024) suggest potential pathways for more economical large-scale production. The compound remains an important tool for medicinal chemists exploring constrained peptide architectures and represents an active area of research in structure-based drug design.
2172185-01-0 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclobutyl}acetic acid) Related Products
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)



